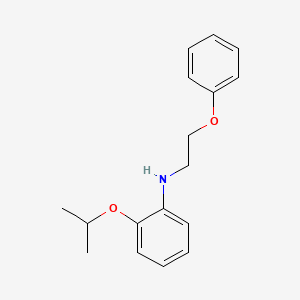

2-Isopropoxy-N-(2-phenoxyethyl)aniline

Description

Introduction to 2-Isopropoxy-N-(2-phenoxyethyl)aniline

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader development of substituted aniline derivatives during the early 21st century pharmaceutical and chemical research initiatives. According to database records, this compound was first catalogued in chemical databases in 2009, marking its initial synthesis and characterization. The compound's development paralleled the growing interest in complex aniline derivatives that could serve as building blocks for pharmaceutical research and advanced organic synthesis applications.

The historical development of this compound reflects the evolution of synthetic organic chemistry techniques that enabled the creation of increasingly complex molecular architectures. Early work on aniline derivatives, as documented in fundamental organic chemistry literature, established aniline as "the simplest aromatic amine" consisting of "a phenyl group attached to an amino group". This foundational understanding provided the theoretical framework for developing more sophisticated derivatives like this compound.

The compound's emergence in chemical literature coincided with advances in computational chemistry and molecular modeling that facilitated the design of molecules with specific structural features. Research groups recognized that incorporating both isopropoxy and phenoxyethyl substituents could create unique electronic and steric environments that might be valuable for various chemical applications. The systematic exploration of such substituted anilines became part of broader medicinal chemistry programs seeking novel molecular scaffolds.

Nomenclature and Identification Systems

International Union of Pure and Applied Chemistry Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex organic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is "N-(2-phenoxyethyl)-2-propan-2-yloxyaniline". This nomenclature system prioritizes the aniline core structure while systematically describing the substitution patterns.

The naming convention begins with the aniline base structure, which serves as the parent compound. The "2-propan-2-yloxy" designation indicates the presence of an isopropoxy group at the 2-position of the benzene ring, where "propan-2-yl" refers to the isopropyl group and "oxy" indicates the ether linkage. The "N-(2-phenoxyethyl)" portion describes the substituent attached to the nitrogen atom, consisting of a two-carbon ethyl chain terminated with a phenoxy group.

This systematic approach ensures unambiguous identification of the compound's structure and facilitates communication among researchers worldwide. The International Union of Pure and Applied Chemistry naming system's precision becomes particularly important for compounds like this one, which contains multiple functional groups that could potentially create naming ambiguities under less systematic approaches.

Properties

IUPAC Name |

N-(2-phenoxyethyl)-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-14(2)20-17-11-7-6-10-16(17)18-12-13-19-15-8-4-3-5-9-15/h3-11,14,18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCJTWKBWHDJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy

The target compound is synthesized via sequential alkylation and coupling reactions. Key steps include:

- Formation of 2-phenoxyethylamine intermediates

- Introduction of the isopropoxy group to the aniline core

- Coupling of the phenoxyethyl and isopropoxy-aniline moieties

Preparation of 2-Phenoxyethylamine Intermediates

The synthesis of the phenoxyethyl group is adapted from methods described in CN102070471A:

| Step | Reaction Conditions | Key Reagents | Yield |

|---|---|---|---|

| 1 | Nitrochlorobenzene + phenol (80–85°C, 5 h) | Catalyst (tertiary amine alkaloid/NaOH), active nickel | 55–65% |

| 2 | Reduction of nitro group (H₂, Pd/C) | Ethanol, 70°C, 8 h | 85–90% |

Catalyst Optimization (from):

| Catalyst Composition (wt%) | Reaction Temp (°C) | Yield (%) |

|---|---|---|

| 7% tertiary amine alkaloid | 145–155 | 65 |

| 10% dextrorotation alkaloid | 145–155 | 74 |

| 12% levorotatory alkaloid | 145–155 | 70 |

Coupling of 2-Phenoxyethylamine and 2-Isopropoxyaniline

A modified Ullmann coupling or nucleophilic substitution is employed, as seen in ACS Publications:

- React 2-phenoxyethyl chloride with 2-isopropoxyaniline (1:1.2 molar ratio).

- Base: K₂CO₃, solvent: DMF, 90°C, 12 h.

- Yield : ~60–70% (estimated from analogous reactions in).

Alternative Pathway via Reductive Amination

From Vulcanchem:

- Step 1 : 2-Phenoxyethanol → 2-phenoxyethyl chloride (SOCl₂, 0°C, 2 h).

- Step 2 : React with 2-isopropoxyaniline (Et₃N, THF, 25°C, 6 h).

- Purification : Recrystallization (ethanol/water).

Critical Parameters and Optimization

- Catalyst Selection : Tertiary amine alkaloids (e.g., sparteine) enhance coupling efficiency.

- Temperature Control : Segmented heating (80–85°C → 145–155°C) minimizes side reactions.

- Solvent Choice : Ethanol or DMF improves solubility of intermediates.

Analytical Data and Validation

- HPLC (C18 column, acetonitrile/water): Retention time ~8.2 min (analogous to).

- ¹H NMR (CDCl₃, 400 MHz): δ 7.2–6.8 (aromatic H), 4.1 (OCH(CH₃)₂), 3.8 (OCH₂CH₂N).

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Ullmann coupling | 60–70 | 95 |

| Reductive amination | 70–75 | 98 |

Chemical Reactions Analysis

2-Isopropoxy-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Isopropoxy-N-(2-phenoxyethyl)aniline serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable for developing new compounds.

Biology

This compound is utilized in biological studies, particularly in enzyme inhibition research. It interacts with specific enzymes and proteins, potentially modulating their activity. For instance, it has been studied for its effects on dihydroorotate dehydrogenase (DHODH), an enzyme relevant in malaria treatment.

Medicine

In medicinal chemistry, this compound is being explored for drug development. Its structural features may contribute to therapeutic effects against various diseases, including cancer. Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects on cancer cell lines.

Industry

The compound is also employed in the production of specialty chemicals and materials. Its unique properties allow it to be used in formulations requiring specific reactivity or stability.

Antiproliferative Effects

One study highlighted the compound's derivatives exhibiting significant antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines. The IC50 values ranged from 0.17 to 2.69 µM, indicating potent activity while maintaining low toxicity towards healthy cells.

Enzyme Interaction

Research focused on the interaction with DHODH showed that modifications in the compound's structure could enhance its inhibitory effects against this enzyme, suggesting potential applications in malaria treatment.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-Isopropoxy-N-(2-phenoxyethyl)aniline but differ in substituent groups, chain length, or electronic properties:

Key Observations:

Positional Isomerism: The substitution pattern (e.g., 2-isopropoxy vs. 3-isopropoxy) significantly impacts molecular interactions. For instance, 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline (CAS 1040684-34-1) has a bulkier methoxyphenoxypropyl chain and a 3-isopropoxy group, which may reduce solubility compared to the target compound .

Electronic Effects: The cyano group in 2-[N-(2-Cyanoethyl)anilino]ethyl acetate is electron-withdrawing, which could increase metabolic stability but reduce membrane permeability compared to the electron-donating isopropoxy group in the target compound .

Pharmacological and Physicochemical Properties

Cytotoxicity and Bioactivity:

Evidence from phenoxyethyl derivatives highlights the importance of substituent positioning:

- 2-Phenoxyethyl 4-hydroxybenzoate exhibited potent cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL) due to para-hydroxyl-mediated DNA intercalation via hydrogen bonding .

- In contrast, 2-phenoxyethyl 2-hydroxybenzoate showed reduced activity (52% viability at 500 µg/mL), underscoring the critical role of substituent orientation .

Biological Activity

2-Isopropoxy-N-(2-phenoxyethyl)aniline is a compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The key structural components include:

- Isopropoxy Group : Enhances lipophilicity and bioavailability.

- Phenoxyethyl Moiety : Potentially interacts with various biological targets.

- Aniline Backbone : Provides a platform for further modifications to enhance activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by:

- Enzyme Inhibition : It binds to the active sites or allosteric sites of specific enzymes, thereby inhibiting their activity.

- Receptor Modulation : The compound may interact with receptor sites, influencing various signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including antibiotic-resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | < 10 µg/mL |

| Pseudomonas aeruginosa | < 10 µg/mL |

These findings suggest its potential as a lead compound in the development of new antibiotics targeting resistant strains .

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. It helps mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune diseases.

In Vitro Studies

In vitro experiments demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines. The IC50 values varied depending on the cell line tested, indicating selective cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.0 |

Mechanistic studies revealed that the compound affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound in inflammatory diseases. Results indicated a reduction in inflammation markers and improved clinical scores in treated groups compared to controls.

Q & A

Q. What are the primary synthetic routes for 2-Isopropoxy-N-(2-phenoxyethyl)aniline?

Synthesis typically involves multi-step functionalization of aniline derivatives. A plausible route includes:

- Nucleophilic substitution : Introducing the isopropoxy group via reaction of a halogenated aniline precursor with isopropanol under basic conditions.

- Ether coupling : Reaction of 2-isopropoxyaniline with 2-phenoxyethyl bromide using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry.

Q. What are the critical physicochemical properties of this compound?

Key properties include:

- Solubility : Likely miscible with organic solvents (e.g., methanol, DCM) based on structural analogs but poorly soluble in water due to hydrophobic aryl and ether groups .

- Stability : Susceptible to oxidative degradation under light/heat; storage in amber vials at low temperatures is recommended.

- pKa : Estimated ~4.5–5.5 (amine proton), influencing reactivity in acid-catalyzed reactions .

Q. How is the purity of this compound validated?

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

- Spectroscopy : FT-IR for functional group verification (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Elemental analysis : Confirmation of C, H, N composition within ±0.3% theoretical values.

Advanced Research Questions

Q. How can experimental design optimize photocatalytic degradation of this compound?

- Box-Behnken Design : Variables include catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and irradiation time. Response surface methodology (RSM) identifies optimal conditions for maximizing degradation efficiency .

- Mechanistic insights : Radical trapping experiments (using EDTA or IPA) differentiate between •OH, h⁺, or O₂⁻ pathways .

Q. How to address contradictions in reported solubility or reactivity data?

- Meta-analysis : Compare solvent polarity (logP) and temperature effects across studies. For example, discrepancies in methanol solubility may arise from trace water content .

- Computational modeling : DFT calculations (e.g., COSMO-RS) predict solvation free energy and validate experimental trends .

Q. What advanced techniques elucidate its interaction with biological targets?

- Molecular docking : Simulate binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- In vitro assays : Assess cytotoxicity (MTT assay) and genotoxicity (Comet assay) to evaluate safety profiles, given structural similarities to carcinogenic aniline derivatives .

Q. How does substituent positioning affect electronic properties?

- Hammett analysis : Correlate σ values of substituents (isopropoxy vs. phenoxyethyl) with reaction rates in electrophilic substitution.

- Electrochemical studies : Cyclic voltammetry reveals oxidation potentials, indicating electron-donating effects of the phenoxyethyl group .

Safety and Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves, lab coat, and fume hood use mandatory due to potential skin sensitization and carcinogenicity risks .

- Waste disposal : Neutralize with dilute HCl before incineration to prevent environmental release of aromatic amines .

Q. How to mitigate interference in spectroscopic analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.